molecular formula C20H20Cl2F3N3O3S B296989 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

Katalognummer: B296989
Molekulargewicht: 510.4 g/mol
InChI-Schlüssel: RVYUOGVBJLNAHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, commonly known as TAK-063, is a novel, potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It was first discovered by Takeda Pharmaceutical Company Limited in 2008 and has since undergone extensive research and development. TAK-063 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

TAK-063 works by selectively inhibiting N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, an enzyme that is highly expressed in the striatum of the brain. Inhibition of this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This increase in cAMP and cGMP levels leads to an improvement in cognitive function and a reduction in motor deficits.
Biochemical and Physiological Effects
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in neurotransmission. TAK-063 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-063 has a number of advantages for use in lab experiments. It is highly selective for N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide and has minimal off-target effects. It has also been shown to be well-tolerated in preclinical studies. However, there are limitations to its use in lab experiments. TAK-063 is not currently approved for use in humans, so there is limited clinical data available. Additionally, the cost of TAK-063 may be a limiting factor for some research labs.

Zukünftige Richtungen

There are a number of potential future directions for research on TAK-063. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. TAK-063 has shown promising results in preclinical models and may have fewer side effects than current antipsychotic medications. Another area of interest is its potential use in the treatment of drug addiction. TAK-063 has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Finally, TAK-063 may have potential as a tool for studying the role of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide in the brain and its involvement in various neurological and psychiatric disorders.

Synthesemethoden

The synthesis of TAK-063 involves a multi-step process that begins with the reaction of 3-chlorophenylpiperazine with 2-bromoethyl acetate to form the intermediate compound. The intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride to form the final product, TAK-063. The synthesis method has been optimized to increase the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

TAK-063 has been extensively studied in preclinical models for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to improve cognitive function, reduce motor deficits, and have antipsychotic effects in animal models. TAK-063 has also been investigated for its potential use in the treatment of drug addiction and depression.

Eigenschaften

Molekularformel

C20H20Cl2F3N3O3S

Molekulargewicht

510.4 g/mol

IUPAC-Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C20H20Cl2F3N3O3S/c1-32(30,31)28(18-11-14(20(23,24)25)5-6-17(18)22)13-19(29)27-9-7-26(8-10-27)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3

InChI-Schlüssel

RVYUOGVBJLNAHF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

Kanonische SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.